molecular formula C7H12O4 B562036 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) CAS No. 110091-49-1

1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI)

Cat. No.: B562036
CAS No.: 110091-49-1
M. Wt: 160.169
InChI Key: YHCJFOCXASZAJP-UHFFFAOYSA-N
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Description

1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is a chemical compound that belongs to the class of cyclopentanetriols. These compounds are characterized by a cyclopentane ring with three hydroxyl groups and an acetate group attached. The specific stereochemistry of this compound is indicated by the (1-alpha-,2-bta-,4-alpha-) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane, which undergoes hydroxylation to introduce hydroxyl groups at the 1, 2, and 4 positions.

    Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may yield cyclopentanol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Cyclopentanetriol: Lacks the acetate group but has similar hydroxylation.

    1,2,4-Cyclopentanetrione: Contains ketone groups instead of hydroxyl groups.

    Cyclopentane-1,2,4-tricarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.

Uniqueness

1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is unique due to its specific stereochemistry and the presence of both hydroxyl and acetate functional groups, which can influence its reactivity and applications.

Properties

CAS No.

110091-49-1

Molecular Formula

C7H12O4

Molecular Weight

160.169

IUPAC Name

(3,4-dihydroxycyclopentyl) acetate

InChI

InChI=1S/C7H12O4/c1-4(8)11-5-2-6(9)7(10)3-5/h5-7,9-10H,2-3H2,1H3

InChI Key

YHCJFOCXASZAJP-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC(C(C1)O)O

Synonyms

1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI)

Origin of Product

United States

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